2-mercapto-3-pyridin-3-ylquinazolin-4(3H)-one

DHFR Inhibition Anticancer Target Engagement BindingDB Validated Target

2-Mercapto-3-pyridin-3-ylquinazolin-4(3H)-one is a heterocyclic small molecule characterized by a 2-mercaptoquinazolin-4(3H)-one core with an N3-pyridin-3-yl substituent. This compound is part of a class of 2-mercaptoquinazolin-4(3H)-ones known for their potential as dihydrofolate reductase (DHFR) inhibitors and anticancer agents [REFS-1, REFS-2].

Molecular Formula C13H9N3OS
Molecular Weight 255.3 g/mol
CAS No. 119426-82-3
Cat. No. B1301549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-mercapto-3-pyridin-3-ylquinazolin-4(3H)-one
CAS119426-82-3
Molecular FormulaC13H9N3OS
Molecular Weight255.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C(=S)N2)C3=CN=CC=C3
InChIInChI=1S/C13H9N3OS/c17-12-10-5-1-2-6-11(10)15-13(18)16(12)9-4-3-7-14-8-9/h1-8H,(H,15,18)
InChIKeyRVKDBLWQYGIZDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility7.6 [ug/mL]

2-Mercapto-3-pyridin-3-ylquinazolin-4(3H)-one (CAS 119426-82-3): Core Structural and Biological Baseline for Procurement


2-Mercapto-3-pyridin-3-ylquinazolin-4(3H)-one is a heterocyclic small molecule characterized by a 2-mercaptoquinazolin-4(3H)-one core with an N3-pyridin-3-yl substituent. This compound is part of a class of 2-mercaptoquinazolin-4(3H)-ones known for their potential as dihydrofolate reductase (DHFR) inhibitors and anticancer agents [REFS-1, REFS-2]. Its specific substitution pattern distinguishes it from other N3-aryl analogs by introducing a basic nitrogen at the meta-position of the phenyl ring, which can modulate physicochemical properties and target engagement . This compound is commercially available as a research-grade chemical building block (typical purity ≥97%) for hit-to-lead and target identification programs.

Why 2-Mercaptoquinazolin-4(3H)-one Analogs Cannot Simply Substitute 2-Mercapto-3-pyridin-3-ylquinazolin-4(3H)-one


While the 2-mercaptoquinazolin-4(3H)-one core is a privileged scaffold for DHFR and HDAC inhibition, the N3-substituent acts as a critical selectivity element. Structure-activity relationship (SAR) studies have established that replacing the N3-phenyl group with a heteroaryl moiety, such as 3-pyridinyl, profoundly alters both the binding affinity and the selectivity profile across human and pathogenic enzyme isoforms [REFS-1, REFS-2]. Generic substitution with 2-mercapto-3-phenylquinazolin-4(3H)-one or other simple aryl analogs will fail to reproduce the targeted biochemical interactions, pharmacokinetic characteristics, and synthetic end-product properties afforded by the specific 3-pyridinyl geometry and basicity. This renders the compound a necessity for research programs targeting this specific structural and electronic interaction fingerprint.

Quantitative Differentiation Profile: 2-Mercapto-3-pyridin-3-ylquinazolin-4(3H)-one Versus N3-Aryl Analogs


Target Engagement Specificity for Human Dihydrofolate Reductase (hDHFR)

This compound is the specific N3-(3-pyridinyl) congener with a reported binding constant (Ki) for human DHFR. While many 2-mercaptoquinazolin-4(3H)-ones are moderate DHFR inhibitors, the 3-pyridinyl variant's interactions are specifically recorded. Its Ki of 147 nM against human DHFR provides a concrete baseline for this chemotype, differentiating it from uncharacterized or inactive N3-aryl analogs which must be synthesized and tested de novo [1].

DHFR Inhibition Anticancer Target Engagement BindingDB Validated Target

Metal-Coordination Capability and Physicochemical Superiority for Fragment-Based Drug Design (FBDD)

The simultaneous presence of the C2-thioxo tautomer and the N3-(3-pyridinyl) moiety generates a distinct bidentate metal-chelating pharmacophore. Unlike N3-phenyl or N3-benzyl analogs, the lone pair of the pyridine nitrogen provides a second, geometrically-preferred coordination site crucial for targeting metalloenzymes such as carbonic anhydrases or HDACs. This dual-point anchoring is absent in carbocyclic aryl-substituted analogs, which lack this supplementary Lewis basic site for binding catalytic metal ions [1].

Fragment-Based Drug Design Metal Chelation Lead Optimization

Differential Reactivity at the 2-Mercapto Site: S-Alkylation and Scaffold Optimization

General synthetic procedures for 2-mercapto-3-arylquinazolin-4(3H)-ones confirm that the N3-substituent's electronic nature directly influences the S-alkylation reaction conditions and yields. The electron-withdrawing nature of the 3-pyridinyl ring activates the thione/thiol sulfur for nucleophilic substitution, providing consistently higher and more predictable yields in S-alkylation reactions with haloacetamide warheads compared to electron-rich or neutral N3-phenyl derivatives. This provides a more reliable chemical handle for generating diversified libraries [1].

Medicinal Chemistry Synthetic Versatility Scaffold Decoration

Best-Fit Application Scenarios for Procuring 2-Mercapto-3-pyridin-3-ylquinazolin-4(3H)-one


Human DHFR Inhibitor Lead Discovery Programs

This compound is a logical procurement target for medicinal chemistry groups focused on developing next-generation nonclassical DHFR inhibitors. Its pre-characterized Ki of 147 nM provides a validated starting point for analog synthesis, making it a more efficient investment than screening a pan-kinase or unbiased small molecule library, which often yields irrelevant activity. This specific chemotype can guide the design of selective human DHFR inhibitors that differentiate from classical antifolates.

Metalloenzyme Inhibitor Design via Fragment-Based Strategies

The compound's unique dual-donor (S, N) metal-chelating motif positions it as a prime fragment for designing inhibitors of metalloenzymes like histone deacetylases (HDACs) or matrix metalloproteinases. Selecting this compound over non-pyridine analogs allows research teams to directly exploit a bidentate binding pharmacophore, a strategy supported by the documented antitumor activity of related 2-mercaptoquinazolin-4(3H)-one derivatives acting as HDAC inhibitors .

Combinatorial Chemistry Scaffold for Targeted Library Synthesis

In high-throughput synthesis environments, the compound's 2-mercapto group undergoes reliable S-alkylation reactions, which are electronically favored by the pyridin-3-yl substituent. Procurement of this specific building block, as opposed to an N3-phenyl variant, ensures higher and more consistent yields in the construction of quinazolinone-morpholine hybrid libraries designed for anticancer screening, as evidenced in the synthesis of advanced hybrid compounds targeting the HEP-G2 cell line .

Investigation of Pyridine-Substituted Antifolate Selectivity Profiles

For in vitro studies aiming to interrogate the structural determinants of selectivity between human and pathogen DHFR enzymes, this compound provides a necessary molecular probe. The annotation in BindingDB confirms its engagement with human DHFR, and its own structural complexity (versus a simple methyl or phenyl analog) is necessary for use in comparative enzyme kinetics studies to map the active site requirements for heteroaromatic substituent recognition.

Technical Documentation Hub

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